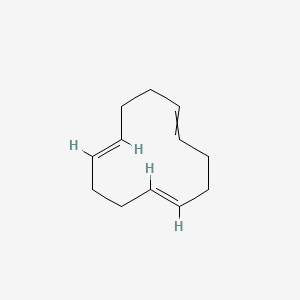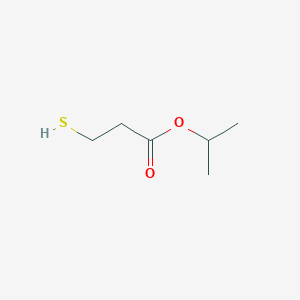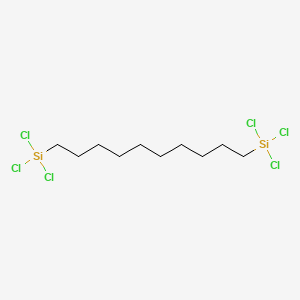
1,10-Bis(trichlorosilyl)decane
Overview
Description
1,10-Bis(trichlorosilyl)decane is an organosilicon compound with the molecular formula C10H20Cl6Si2. It is a colorless liquid that belongs to the family of halosilanes. This compound is primarily used in various fields, including organic synthesis, materials science, and surface modification.
Mechanism of Action
Target of Action
Similar compounds are known to interact with surface atoms present on metal surfaces .
Mode of Action
It is known that this compound is used as a hydrophobic crosslinking agent . This suggests that it may interact with its targets to form crosslinks, thereby altering their structure and function.
Biochemical Pathways
The compound’s role as a hydrophobic crosslinking agent suggests that it may influence pathways related to the structure and integrity of target molecules .
Pharmacokinetics
The compound’s molecular weight is 409.1 g/mol , and it has a boiling point of 120°C . These properties may influence its bioavailability.
Result of Action
As a hydrophobic crosslinking agent, it may alter the structure and function of its targets, potentially leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,10-Bis(trichlorosilyl)decane . .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used as an hydrophobic crosslinking agent This suggests that it may interact with various biomolecules to form complex structures
Molecular Mechanism
As a crosslinking agent, it likely exerts its effects at the molecular level by binding to and altering the structure of various biomolecules This could potentially lead to changes in enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Bis(trichlorosilyl)decane can be synthesized through the reaction of 1,10-dichlorodecane with trichlorosilane in the presence of a catalyst such as tetra-n-butylphosphonium chloride. The reaction is typically carried out at a temperature of 150°C for about 6 hours under an inert atmosphere in a sealed tube .
Industrial Production Methods: The industrial production of this compound involves continuous processes using a catalyst in fluid form at reaction pressures not exceeding about 600 psi. The reactions may be carried out substantially isothermally and/or isobarically, for example, in a plug flow reactor or continuous stirred tank reactor .
Chemical Reactions Analysis
Types of Reactions: 1,10-Bis(trichlorosilyl)decane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.
Hydrosilylation Reactions: It can add across double bonds in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out under mild conditions.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are commonly used. The reactions are usually performed at elevated temperatures.
Major Products:
Substitution Reactions: The major products are organosilicon compounds with various functional groups.
Hydrosilylation Reactions: The major products are organosilicon compounds with silicon-carbon bonds.
Scientific Research Applications
1,10-Bis(trichlorosilyl)decane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: It is used in the preparation of silicon-based materials and nanocomposites.
Surface Modification: It is used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.
Environmental Research:
Comparison with Similar Compounds
Properties
IUPAC Name |
trichloro(10-trichlorosilyldecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl6Si2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVBUOCFAAEWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237911 | |
| Record name | 1,1′-(1,10-Decanediyl)bis[1,1,1-trichlorosilane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-62-6 | |
| Record name | 1,1′-(1,10-Decanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,10-Decanediyl)bis[1,1,1-trichlorosilane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, 1,10-decanediylbis[trichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


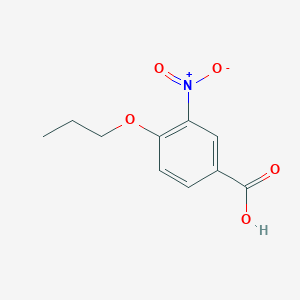

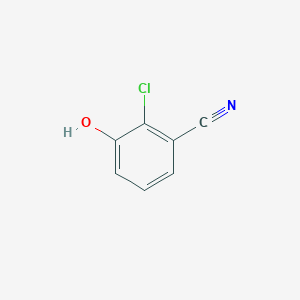

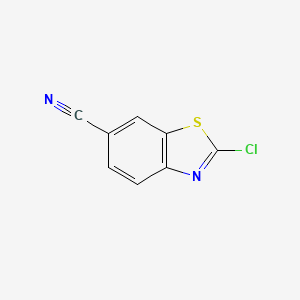
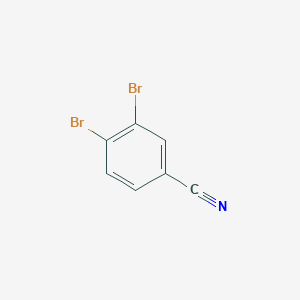
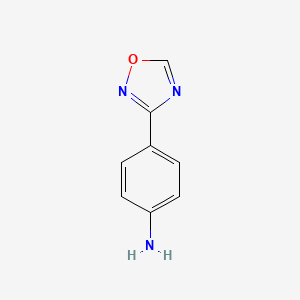
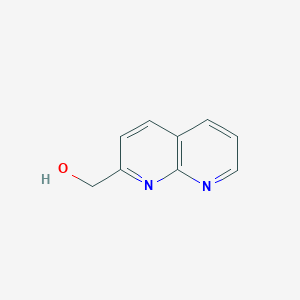

![Imidazo[1,2-a]pyridin-6-ol](/img/structure/B1592169.png)
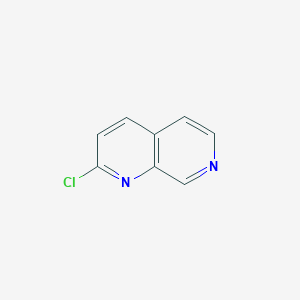
![4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1592172.png)
